molecular formula C13H11NO2 B15345354 2-(2-Aminophenyl)benzoic acid CAS No. 62938-98-1

2-(2-Aminophenyl)benzoic acid

Cat. No.: B15345354
CAS No.: 62938-98-1
M. Wt: 213.23 g/mol
InChI Key: MPXGYUHMYYDRPF-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)benzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where an amino group is attached to the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)benzoic acid can be achieved through several methods. One common approach involves the base-promoted aerobic cascade reaction. This method allows for the regiospecific synthesis of the compound with a broad substrate scope in an atom-economical manner . Another method involves the solid-phase synthesis, which is efficient and yields high chiral purity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated and nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ortho-substituted amino group allows for unique interactions and reactivity compared to para-substituted analogs like PABA.

Biological Activity

2-(2-Aminophenyl)benzoic acid, also known as 2-(2-aminobenzoyl)benzoic acid, is an organic compound with significant biological activity. Its unique structure, featuring a benzoic acid moiety attached to an amino-substituted phenyl group, contributes to its potential therapeutic applications. This article explores the biological activities of this compound, focusing on its enzyme inhibition properties, potential anticancer effects, and other pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula: C13_{13}H11_{11}NO2_2
  • Molar Mass: Approximately 213.23 g/mol

The compound's structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the amino group enhances its interaction with these enzymes, making it a candidate for further investigation in medicinal chemistry.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
2-Aminobenzoic AcidC7_{7}H7_{7}NO2_2Primarily used in dye synthesis.
4-Aminobenzoic AcidC7_{7}H7_{7}NO2_2Different position of amino group; used in pharmaceuticals.
3-(4-Aminophenyl)benzoic AcidC13_{13}H11_{11}NO2_2Potential anti-inflammatory properties.
4-(2-Aminophenyl)benzoic AcidC13_{13}H11_{11}NO2_2Variation in amino group positioning; used in organic synthesis.

Anticancer Potential

Recent studies have highlighted the anticancer potential of derivatives of benzoic acid, including this compound. The compound has been investigated for its ability to inhibit cancer cell growth and induce apoptosis.

Case Study: HDAC Inhibition

A study published in Nature reported that certain derivatives of benzoic acid could act as histone deacetylase (HDAC) inhibitors, leading to increased reactive oxygen species (ROS) generation and cell cycle arrest in cancer cells (e.g., HCT-116). Specifically, treatment with these compounds resulted in significant apoptotic cell death, as evidenced by increased caspase-3 levels and morphological changes in treated cells .

Pharmacological Activities

In addition to its anticancer properties, this compound has been studied for various pharmacological activities:

  • Antibacterial and Antifungal Properties: Structural similarities to other bioactive compounds suggest potential antibacterial or antifungal effects; however, specific studies are needed to confirm these activities.
  • Anti-inflammatory Effects: Some derivatives have shown promise as anti-inflammatory agents, potentially through inhibition of cyclooxygenases (COXs) .

Properties

CAS No.

62938-98-1

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-(2-aminophenyl)benzoic acid

InChI

InChI=1S/C13H11NO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,14H2,(H,15,16)

InChI Key

MPXGYUHMYYDRPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N)C(=O)O

Origin of Product

United States

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